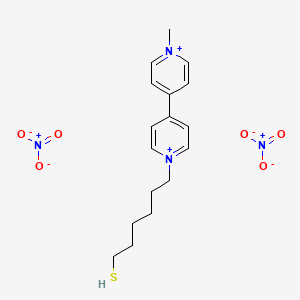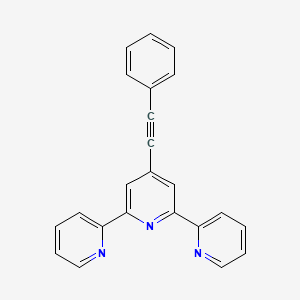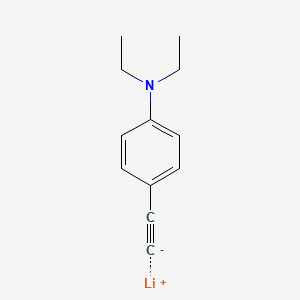
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(methylsulfanyl)quinoline followed by benzylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: 3-Benzyl-6-bromo-2-(methylsulfinyl)quinoline, 3-Benzyl-6-bromo-2-(methylsulfonyl)quinoline.
Reduction: 3-Benzyl-2-(methylsulfanyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities. It is also used as an intermediate in the synthesis of other pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is not fully understood but is believed to involve interactions with various molecular targets. The bromine and methylsulfanyl groups may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. The quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a methoxy group instead of a methylsulfanyl group.
6-Bromo-2-methylquinoline: Lacks the benzyl group, used in various synthetic applications.
2-(Methylsulfanyl)quinoline: Lacks the bromine and benzyl groups, used as a precursor in the synthesis of more complex quinoline derivatives.
Uniqueness
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is unique due to the combination of bromine, benzyl, and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
918439-71-1 |
|---|---|
分子式 |
C17H14BrNS |
分子量 |
344.3 g/mol |
IUPAC 名称 |
3-benzyl-6-bromo-2-methylsulfanylquinoline |
InChI |
InChI=1S/C17H14BrNS/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 |
InChI 键 |
QGHDBRJRJFZXMQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


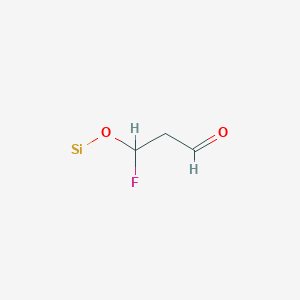
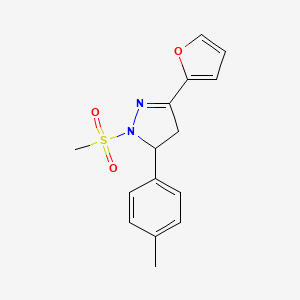
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)

![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
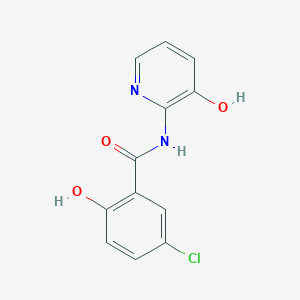
![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
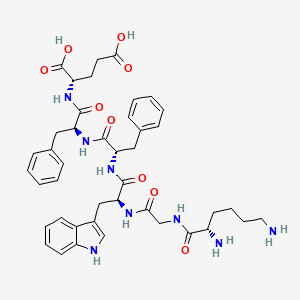
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
